7-(2-Bromophenyl)-7-oxoheptanenitrile

Vue d'ensemble

Description

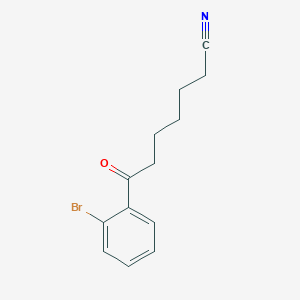

7-(2-Bromophenyl)-7-oxoheptanenitrile: is an organic compound characterized by the presence of a bromophenyl group attached to a heptanenitrile chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-Bromophenyl)-7-oxoheptanenitrile typically involves the reaction of 2-bromobenzaldehyde with a nitrile compound under specific conditions. One common method is the use of a base such as sodium hydride (NaH) to deprotonate the nitrile, followed by the addition of 2-bromobenzaldehyde to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2

Reduction: LiAlH4, NaBH4, H2/Pd-C

Substitution: NaOMe, KOtBu, NaNH2

Major Products:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted phenyl derivatives

Applications De Recherche Scientifique

Chemistry: 7-(2-Bromophenyl)-7-oxoheptanenitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .

Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: The compound’s structure allows for modifications that can lead to the discovery of new drugs with therapeutic properties .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .

Mécanisme D'action

The mechanism of action of 7-(2-Bromophenyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the nitrile group can engage in nucleophilic addition reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents .

Comparaison Avec Des Composés Similaires

- 2-Bromophenylacetonitrile

- 2-Bromophenylpropionitrile

- 2-Bromophenylbutyronitrile

Comparison: Compared to these similar compounds, 7-(2-Bromophenyl)-7-oxoheptanenitrile has a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes.

Activité Biologique

7-(2-Bromophenyl)-7-oxoheptanenitrile is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a brominated phenyl group and a nitrile functional group. This unique structure may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, leading to altered cellular processes.

- Cell Proliferation Modulation : It has been observed to affect cell proliferation rates, potentially inducing apoptosis in cancer cells.

- Signal Transduction Pathways : The compound may influence pathways such as MAPK/ERK, which are crucial for cell growth and differentiation.

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary of findings from different research efforts:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study 1 | Anticancer Activity | In vitro assays | Demonstrated significant inhibition of cancer cell proliferation at micromolar concentrations. |

| Study 2 | Anti-inflammatory Effects | Animal models | Reduced inflammatory markers in treated subjects compared to controls. |

| Study 3 | Enzyme Interaction | Biochemical assays | Showed competitive inhibition against specific kinases, impacting downstream signaling pathways. |

Case Studies

- Anticancer Efficacy : A study conducted on human cancer cell lines revealed that this compound significantly reduced cell viability through apoptosis induction. The IC50 values indicated potent activity, particularly in breast and lung cancer models.

- Inflammation Reduction : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain, correlating with lower levels of pro-inflammatory cytokines.

- Kinase Inhibition : Research highlighted the compound's ability to inhibit specific kinases involved in cell cycle regulation, suggesting potential applications in cancer therapy.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : The compound shows good absorption characteristics when administered orally.

- Distribution : It is distributed widely across tissues, with notable accumulation in liver and kidneys.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via urine, with a half-life that supports once-daily dosing in therapeutic settings.

Propriétés

IUPAC Name |

7-(2-bromophenyl)-7-oxoheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRJWQXIJSJZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642195 | |

| Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-76-2 | |

| Record name | 2-Bromo-ζ-oxobenzeneheptanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(2-Bromophenyl)-7-oxoheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.